6-Hydroxykaempferol 3,6-diglucoside
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Overview
Description
6-Hydroxykaempferol 3,6-diglucoside is a flavonoid glycoside derived from the flavonol kaempferol. It is commonly found in plants such as Carthamus tinctorius (safflower) and has been studied for its various biological activities, including antioxidant, anti-inflammatory, and antiplatelet aggregation effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxykaempferol 3,6-diglucoside typically involves the glycosylation of kaempferol. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation uses glycosyltransferases to transfer glucose moieties to kaempferol under mild conditions. Chemical glycosylation, on the other hand, involves the use of glycosyl donors and catalysts such as Lewis acids to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound can be achieved through the extraction and purification from plant sources like safflower. The process involves solvent extraction, followed by chromatographic techniques to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxykaempferol 3,6-diglucoside undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the flavonoid structure can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions
Major Products Formed
The major products formed from these reactions include various derivatives of kaempferol with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a model compound to study glycosylation reactions and the synthesis of flavonoid glycosides.
Biology: Investigated for its antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation
Medicine: Studied for its potential therapeutic effects in cardiovascular diseases, such as its ability to inhibit platelet aggregation and protect endothelial cells from injury
Industry: Used in the development of natural health products and supplements due to its bioactive properties
Mechanism of Action
The mechanism of action of 6-Hydroxykaempferol 3,6-diglucoside involves several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, reducing oxidative stress.
Anti-inflammatory Activity: It inhibits the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α through the NF-κB signaling pathway
Antiplatelet Activity: It inhibits platelet aggregation by modulating the activity of enzymes involved in the platelet activation process
Comparison with Similar Compounds
6-Hydroxykaempferol 3,6-diglucoside can be compared with other similar flavonoid glycosides:
6-Hydroxykaempferol 3,6,7-triglucoside: Similar structure but with an additional glucose moiety, exhibiting similar biological activities.
Quercetin 3,6-diglucoside: Another flavonoid glycoside with similar antioxidant and anti-inflammatory properties but derived from quercetin instead of kaempferol.
Kaempferol 3,6-diglucoside: Lacks the hydroxyl group at the 6-position, resulting in slightly different biological activities.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O17/c28-6-12-15(32)19(36)21(38)26(41-12)43-24-10(31)5-11-14(17(24)34)18(35)25(23(40-11)8-1-3-9(30)4-2-8)44-27-22(39)20(37)16(33)13(7-29)42-27/h1-5,12-13,15-16,19-22,26-34,36-39H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHCVNUAKOTVCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O17 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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